molecular formula C9H18ClNO B1434147 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride CAS No. 1630907-15-1

2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride

Cat. No. B1434147
M. Wt: 191.7 g/mol
InChI Key: IPPAJSQRTPSFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride” is a chemical compound with the molecular formula C9H18ClNO. It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride” can be represented by the SMILES string CC1(O)CC2(CCNCC2)C1.Cl .


Physical And Chemical Properties Analysis

“2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride” is a solid substance . The flash point is not applicable .

Scientific Research Applications

Antimicrobial Activity of Non-Antibiotics

Non-antibiotics, including various synthetic compounds, have been explored for their antimicrobial properties. These compounds, initially developed for non-infectious conditions, show potential in managing bacterial infections due to their cell permeability modification capabilities and broad-spectrum antimicrobial activity. This includes activity against drug-resistant forms of Mycobacterium tuberculosis, suggesting a role in managing certain infections (Kristiansen & Amaral, 1997).

Effects of Decitabine on Gene Expression

Decitabine, a DNA methylation inhibitor, affects gene expression through mechanisms beyond promoter demethylation. This includes altering gene expression in ways that do not depend on DNA demethylation, indicating the complexity of its effects on cellular function (Seelan et al., 2018).

Antimicrobial Properties of Methyl Paraben

Methyl paraben, used as an antimicrobial preservative, exhibits toxicity profiles that suggest it is practically non-toxic and non-irritating in normal skin. It has a history of safe use in food, drugs, and cosmetics, highlighting the importance of understanding compound properties in developing safe and effective antimicrobial agents (Soni et al., 2002).

Neuroprotective and Behavioral Properties of Flupirtine

Flupirtine, a non-opioid analgesic, has been shown to have cytoprotective, neuroprotective, anticonvulsant, and myorelaxant effects. Its multifunctional actions, including NMDA-receptor-mediated effect reversals, provide insights into the potential therapeutic applications of similar compounds in treating pain and neurological conditions (Schuster et al., 1998).

DNA Methyltransferase Inhibitors in Epigenetic Therapy

The role of DNA methyltransferase inhibitors, such as 5-azacytidine and decitabine, in treating myelodysplastic syndrome and their potential in other malignancies highlight the importance of epigenetic modifications in cancer therapy. These inhibitors can restore suppressor gene expression and induce differentiation or apoptosis in malignant cells, offering a pathway to developing targeted therapies for various diseases (Goffin & Eisenhauer, 2002).

Safety And Hazards

The safety information for “2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride” indicates that it is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

2-methyl-7-azaspiro[3.5]nonan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8(11)6-9(7-8)2-4-10-5-3-9;/h10-11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPAJSQRTPSFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
Reactant of Route 3
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
Reactant of Route 4
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
Reactant of Route 6
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.